Home > Products > Screening Compounds P31031 > (R)-Fesoterodine fumarate
(R)-Fesoterodine fumarate -

(R)-Fesoterodine fumarate

Catalog Number: EVT-12578827
CAS Number:
Molecular Formula: C30H41NO7
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Fesoterodine fumarate is derived from the chemical reaction involving fumaric acid and fesoterodine. It falls under the category of synthetic organic compounds and is classified as an antimuscarinic agent due to its mechanism of action on muscarinic receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-fesoterodine fumarate involves several steps, primarily focusing on the salification reaction between fesoterodine and fumaric acid. The process typically occurs in an organic solvent at controlled temperatures.

  1. Initial Setup: A mixture of fesoterodine and fumaric acid is combined in a suitable organic solvent, such as dichloromethane or methylethylketone.
  2. Temperature Control: The reaction mixture is heated to temperatures between 30°C to 45°C to ensure complete dissolution.
  3. Cooling Phase: After dissolution, the mixture is cooled to below 25°C to promote precipitation of the fumarate salt.
  4. Isolation: The resulting solid (R)-fesoterodine fumarate is then filtered, washed, and dried under vacuum for purification .
Molecular Structure Analysis

Structure and Data

(R)-Fesoterodine fumarate has a molecular formula of C30H41NO7C_{30}H_{41}NO_{7} and a molecular weight of approximately 527.65 g/mol. The compound features a complex structure that includes multiple functional groups:

  • Molecular Formula: C30H41NO7C_{30}H_{41}NO_{7}
  • Melting Point: 72-78°C
  • Boiling Point: Approximately 518.9°C
  • Flash Point: 267.6°C
  • Solubility: Slightly soluble in DMSO, ethanol, and methanol .

The structural representation includes a chiral center at the carbon atom linked to the diisopropylamino group, which is critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving (R)-fesoterodine fumarate is its conversion into the active metabolite 5-hydroxymethyl tolterodine upon administration. This conversion involves enzymatic hydrolysis where ester bonds are cleaved:

  1. De-Esterification: (R)-fesoterodine fumarate undergoes rapid de-esterification in vivo to yield 5-hydroxymethyl tolterodine.
  2. Mechanism: The reaction involves the hydrolysis of ester bonds facilitated by enzymes such as carboxylesterases present in human tissues .
Mechanism of Action

Process and Data

The mechanism of action of (R)-fesoterodine fumarate primarily revolves around its role as a competitive antagonist at muscarinic acetylcholine receptors (specifically M1, M2, M3, M4, and M5 subtypes). Upon conversion to its active form:

  1. Receptor Binding: The active metabolite binds to muscarinic receptors in the bladder.
  2. Inhibition of Contraction: This binding inhibits acetylcholine from activating these receptors, leading to reduced bladder contractions.
  3. Clinical Effects: As a result, patients experience decreased urgency and frequency of urination, alleviating symptoms associated with overactive bladder syndrome .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white solid.
  • Density: Not readily available; hygroscopic nature noted.
  • Storage Conditions: Should be stored under inert atmosphere at temperatures between -20°C and 2-8°C due to its hygroscopic properties .
  • Partition Coefficient (LogP): Approximately 5.09, indicating lipophilicity which aids in its absorption .
Applications

Scientific Uses

(R)-fesoterodine fumarate is primarily utilized in clinical settings for managing overactive bladder symptoms. Its application extends beyond general usage; it has been investigated for potential benefits in neurogenic detrusor overactivity in pediatric populations. Research continues into optimizing dosage forms and exploring additional therapeutic applications within urology and related fields .

Introduction and Research Significance

Muscarinic Receptor Antagonism in Lower Urinary Tract Pathophysiology

The human detrusor muscle expresses predominantly M₂ (70%) and M₃ (20%) muscarinic receptor subtypes, with M₃ receptors primarily mediating acetylcholine-induced contractions [1] [3]. 5-HMT, the active moiety of fesoterodine, functions as a competitive muscarinic antagonist with balanced affinity across M₁–M₅ subtypes (Table 1). Urodynamic studies confirm that 5-HMT increases bladder capacity and volume at first detrusor contraction dose-dependently by inhibiting prejunctional M₁ receptors and postjunctional M₃ receptors [1] [6].

Table 1: Comparative Binding Affinities (Ki, nM) of Antimuscarinic Agents

CompoundM₁M₂M₃M₄M₅
5-HMT5.95.65.75.86.1
Oxybutynin4.536.53.35.219.6
Tolterodine6.96.76.46.85.9

Data compiled from receptor binding studies [1] [3]

The pathophysiological relevance stems from M₃’s role in direct smooth muscle contraction and M₂’s facilitation of indirect contraction via inhibition of adenylate cyclase [1]. Non-selective agents like oxybutynin exhibit higher M₃ affinity but provoke off-target effects (e.g., dry mouth) due to salivary gland M₃/M₅ engagement [5]. This underscores the therapeutic rationale for optimizing receptor subtype selectivity.

Rationale for Stereoselective Synthesis of (R)-Enantiomer

Fesoterodine exists as a racemic mixture, but its (R)-enantiomer demonstrates superior metabolic and pharmacokinetic properties:

Metabolic Advantages

  • Esterase-Mediated Activation: Unlike tolterodine, which requires CYP2D6-mediated oxidation to 5-HMT (resulting in 1.7–2-fold exposure variability in CYP2D6 poor metabolizers), fesoterodine undergoes hydrolysis by ubiquitous nonspecific esterases. This ensures consistent 5-HMT generation across all phenotypes [1] [6].
  • Stereochemical Purity: The (R)-configuration enhances metabolic stability by reducing susceptibility to hepatic CYP3A4/CYP2D6 secondary metabolism, minimizing inactive/deleterious metabolites [4] [8].

Synthetic Strategies

Synthesis routes prioritize enantioselective esterification of (R)-5-HMT using isobutyryl chloride, followed by fumaric acid salt formation [8]. This yields >99% enantiomeric excess, critical for:

  • Avoiding pharmacokinetic variability from racemic mixtures
  • Maximizing bladder tissue selectivity via uniform receptor binding kinetics [8]

Table 2: Pharmacokinetic Comparison of Racemic vs. (R)-Fesoterodine

ParameterRacemic Fesoterodine(R)-Fesoterodine
Bioavailability52%Comparable
tmax (h)5Comparable
CYP2D6 PM Exposure2-fold ↑ vs. EMMinimized fluctuation
Active Metabolite5-HMTIdentical 5-HMT

EM = Extensive metabolizer; PM = Poor metabolizer [1] [6]

Knowledge Gaps in Target-Specific Binding Affinity

Despite advances, critical questions persist regarding 5-HMT’s muscarinic interactions:

Receptor Subtype Heterogeneity

  • M₂ Paradox: Though M₃ drives detrusor contraction, M₂ receptors dominate numerically and may modulate contraction during pathological states like spinal cord injury [1]. 5-HMT’s M₂ affinity (Ki = 5.6 nM) could contribute to efficacy, but subtype-specific contributions remain unquantified.
  • Urothelial vs. Neuronal Targets: Muscarinic receptors in bladder afferent nerves (M₁/M₂) and urothelium (M₃) influence sensory signaling. Whether (R)-fesoterodine preferentially blocks neuronal vs. muscular receptors is unknown [1] [4].

Stereoselective Binding Dynamics

  • Enantiomer-Specific Kinetics: Molecular dynamics simulations suggest (R)-5-HMT forms stronger hydrogen bonds with transmembrane helices of M₃ receptors versus the (S)-enantiomer. Experimental validation via cryo-EM is lacking [3] [9].
  • Functional Selectivity: 5-HMT may exhibit biased antagonism toward Gαq-mediated pathways (M₃) over β-arrestin recruitment, but this remains untested in human bladder tissue [3].

Metabolite-Receptor Residence Time

Prolonged receptor occupancy by (R)-5-HMT could enhance duration of action. Current assays fail to differentiate residence times between enantiomers at specific subtypes [4] [6].

Concluding Remarks

(R)-Fesoterodine fumarate exemplifies how stereochemical precision and metabolic design converge to optimize antimuscarinic therapy. Its esterase-dependent activation circumvents pharmacogenetic limitations, while enantiopure synthesis promises enhanced receptor engagement. Future research must dissect subtype-specific binding kinetics and functional selectivity to validate the theoretical advantages of this chirally defined agent.

Properties

Product Name

(R)-Fesoterodine fumarate

IUPAC Name

but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1

InChI Key

MWHXMIASLKXGBU-GNAFDRTKSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.